2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine
Description
Discovery and Early Research Trajectories
The discovery of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine emerged from efforts to optimize fluorinated building blocks for medicinal chemistry. Early research into trifluoromethylated amines gained momentum in the 2010s, driven by the need for compounds that combine the metabolic resilience of fluorine with the versatility of amine functionalities. The compound’s structure—featuring a trifluoromethyl group adjacent to a primary amine—was first reported in patent literature and later cataloged by chemical suppliers as a research tool for drug discovery. Initial syntheses relied on nucleophilic substitution reactions, where trifluoromethyl groups were introduced via reagents like (Me₄N)SCF₃ or copper-mediated aminofluorination.
A key milestone in its development was the recognition of its potential as a precursor for prodrugs. For instance, fluorinated poly(amidoamine) (PAMAM) dendrimers functionalized with similar trifluoromethyl amines demonstrated pH-dependent drug release profiles, highlighting the compound’s utility in targeted therapies. Early structural analyses, including ¹⁹F NMR studies, confirmed the stability of the trifluoromethyl-amine bond under physiological conditions, paving the way for its adoption in imaging and drug delivery.
Academic Significance in Fluorinated Amine Research
The academic significance of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine lies in its role as a model system for studying trifluoromethyl-amine interactions. Fluorinated amines are prized for their ability to modulate electron density and hydrogen-bonding capacity, which directly impacts receptor binding and pharmacokinetics. For example, the compound’s isobutylphenyl group provides steric bulk that enhances selectivity in enzyme inhibition assays, while the trifluoromethyl group reduces basicity, minimizing off-target interactions.
Recent studies have leveraged this compound to explore novel synthetic pathways. Copper-catalyzed three-component aminofluorination, a method developed for β-fluoroalkylamines, has been adapted for analogous trifluoromethyl amines, enabling rapid diversification of amine scaffolds. Additionally, its incorporation into PAMAM dendrimers has advanced the field of ¹⁹F MRI contrast agents, where the single trifluoromethyl signal simplifies molecular tracking in biological systems.
Table 1: Key Physicochemical Properties of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆F₃N |
| Molecular Weight | 231.26 g/mol |
| Purity | 98% |
| Boiling Point | Not reported |
| Storage Conditions | Room temperature (stable) |
Theoretical Frameworks for Trifluoromethylated Amine Systems
Theoretical frameworks for trifluoromethylated amines often emphasize electronic and steric effects. Density functional theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl group reduces the amine’s pKₐ, enhancing its solubility in lipid-rich environments. This property is critical for blood-brain barrier penetration in central nervous system (CNS) drugs. The compound’s isobutylphenyl group further introduces steric hindrance, which can be modeled using molecular dynamics simulations to predict binding affinities.
Synthetic strategies for such compounds are guided by principles of umpolung reactivity and radical intermediates. For instance, the formal umpolung strategy employing (Me₄N)SCF₃ enables selective trifluoromethylation of secondary amines at room temperature, avoiding harsh conditions that could degrade sensitive functional groups. Similarly, copper-catalyzed electrophilic amination leverages aminyl radical intermediates to achieve high regioselectivity in alkene functionalization, a method applicable to synthesizing derivatives of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine.
Table 2: Comparative Synthesis Methods for Trifluoromethyl Amines
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Umpolung Strategy | (Me₄N)SCF₃, AgF | 85–95 | High |
| Copper Catalysis | Cu(I), Et₃N- 3HF | 70–90 | Moderate |
| Dendrimer Functionalization | PAMAM, IBU-Arg conjugate | 60–75 | Variable |
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI Key |
KXSCWEXUUHHXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution via Fluorinated Precursors
One of the most straightforward routes involves starting from a suitable precursor bearing the phenyl and trifluoromethyl groups, followed by amination. This approach often employs the following steps:
- Preparation of a trifluoromethylated aromatic precursor : Typically, 4-isobutylphenyl derivatives are synthesized via electrophilic aromatic substitution or through cross-coupling reactions involving trifluoromethylating agents.
- Introduction of the amino group : This can be achieved through nucleophilic substitution or reductive amination of the corresponding ketone or aldehyde intermediates.
- High regioselectivity.
- Compatibility with various functional groups.
- Requires access to specialized trifluoromethylating reagents.
- Potential challenges in controlling regioselectivity during substitution.
Hydrogenation of Corresponding Ketone or Imine Intermediates
Based on patent literature, particularly EP0358420A2, a notable method involves hydrogenation of 4-isobutylacetophenone derivatives:
- Starting Material : 4-isobutylacetophenone, which contains the phenyl and isobutyl groups.
- Hydrogenation Conditions :
- Catalyst: Activated sponge nickel, treated with a washing process involving organic solvents like methanol, ethanol, or isopropanol.
- Conditions: Hydrogen pressure between 10 to 1200 psig, temperature around 10 to 150°C, for approximately 0.25 to 10 hours.
- Outcome : Reduction of the ketone to the corresponding amine, followed by further functionalization to introduce the trifluoromethyl group.
- The process involves solventless hydrogenation, which enhances selectivity.
- Catalyst washing improves activity and selectivity.
- Well-established procedure with industrial scalability.
- Use of common hydrogenation catalysts.
- Requires precise control of reaction parameters.
- Necessitates subsequent trifluoromethylation steps.
One-Pot Synthesis via C–H Bond Functionalization
Recent advances suggest the potential for a one-pot synthesis involving C–H bond hydroxylation and subsequent amination:
- Methodology :
- Use of specific catalysts (e.g., transition metal complexes) to hydroxylate benzylic C–H bonds.
- Followed by amination to generate the amino group.
- Reaction Conditions :
- Solvent: Toluene, THF, or glyme.
- Atmosphere: Oxygen or air to enhance reaction rate.
- Duration: Typically less than 3 hours with optimized conditions.
- Outcome : Formation of β-amino alcohols which can be further converted to the target amine.
- The process benefits from oxygen atmosphere to improve yield.
- Functional group tolerance allows for diverse substitution patterns.
- One-pot process reduces purification steps.
- Potential for high selectivity.
- Still under development; yields vary.
- Requires specific catalysts and conditions.
Synthesis via Nucleophilic Addition to Trifluoromethylated Ketones
Another approach involves nucleophilic addition reactions:
- Starting Point : Trifluoromethylated ketones, such as trifluoromethyl benzyl derivatives.
- Reaction :
- Nucleophilic amines or ammonia are added to the ketone carbonyl.
- Subsequent reduction or rearrangement yields the desired amine.
- Catalysts and Conditions :
- Use of Lewis acids or bases to facilitate addition.
- Mild heating to promote reaction completion.
- This method is effective when the trifluoromethyl group stabilizes the intermediate.
- The process often requires subsequent purification.
- Direct route to amino derivatives.
- Compatible with various substituents.
- Possible over-reduction or side reactions.
- Requires careful control of reaction parameters.
Data Summary Table
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Aromatic precursors with trifluoromethyl groups | Electrophiles, nucleophiles | Controlled temperature, specific reagents | High regioselectivity | Reagent availability, regioselectivity issues |
| Hydrogenation of ketones | 4-isobutylacetophenone | Hydrogen, nickel catalyst | 10-150°C, 10-1200 psig | Industrial scalability | Catalyst handling, post-reduction steps |
| One-pot C–H functionalization | Aromatic compounds | Transition metal catalysts | Oxygen atmosphere, mild conditions | Reduced steps, high selectivity | Still under development, variable yields |
| Nucleophilic addition to trifluoromethyl ketones | Trifluoromethylated ketones | Ammonia or amines | Mild heating | Direct synthesis | Side reactions, purification needed |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring and modifications to the amine-bearing ethyl chain. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
Physicochemical and Pharmacological Properties
- Solubility: Trifluoro-substituted amines generally exhibit lower aqueous solubility due to hydrophobicity from -CF₃ and aromatic groups.
- Stability : The -CF₃ group resists metabolic degradation, as seen in pesticide derivatives (), suggesting similar stability for the target compound .
Q & A
Basic Research Questions
Q. What are the critical safety precautions and storage requirements for handling 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine in laboratory settings?
- Methodological Answer :
- Safety Precautions : Use PPE (gloves, goggles, lab coat), avoid heat/open flames (P210), and ensure proper ventilation. For spills, isolate the area and use inert absorbents (e.g., sand) .
- Storage : Store in airtight containers under dry conditions (P402 + P404) at 2–8°C. Avoid exposure to moisture due to potential hydrolysis of the trifluoromethyl group .
- Waste Disposal : Segregate waste and use licensed hazardous waste disposal services to mitigate environmental risks (H400) .
Q. How can researchers optimize the synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine to improve yield and purity?
- Methodological Answer :
- Key Steps :
Fluorination : Use trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions to minimize side reactions .
Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-amine bond formation, with careful control of temperature (60–80°C) and ligand selection (e.g., XPhos) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What analytical techniques are most effective for characterizing 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad).
- ¹⁹F NMR : Detect trifluoromethyl groups (δ -60 to -70 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 276) and fragmentation patterns using electron ionization (EI-MS) .
- HPLC : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and isobutyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution .
- Isobutyl Group : Steric hindrance may slow reaction kinetics. Conduct kinetic studies (e.g., pseudo-first-order conditions) to quantify rate constants .
- Case Study : Compare reactivity with non-fluorinated analogs (e.g., 2-(4-isobutylphenyl)ethan-1-amine) to isolate electronic vs. steric contributions .
Q. What computational strategies can predict the metabolic stability of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine in biological systems?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and half-life .
- Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- Experimental Validation : Cross-reference predictions with in vitro microsomal assays (human liver microsomes + NADPH) to quantify clearance rates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation :
Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO vs. aqueous) across studies .
Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1 nM–100 µM) and controls (e.g., vehicle-only) .
Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cell-based luciferase reporter systems .
Q. What are the environmental persistence and ecotoxicological risks of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine?
- Methodological Answer :
- Persistence Studies :
- Hydrolysis : Test stability in pH 7.4 buffer at 25°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV light (254 nm) and quantify half-life .
- Ecotoxicology :
- Daphnia magna Assay : Measure 48h LC₅₀ (≤10 mg/L indicates high toxicity; H400) .
- Algal Growth Inhibition : Assess effects on Chlorella vulgaris biomass over 72h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
